molecular formula C10H14N4O B14027169 5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one CAS No. 1150617-81-4

5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one

Cat. No.: B14027169
CAS No.: 1150617-81-4
M. Wt: 206.24 g/mol
InChI Key: NNDLNAQYNWDYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-F][1,2,4]triazin-4(1H)-ones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from imidazoles. The synthetic sequence often begins with an electrophilic amination, followed by functionalization at key positions to allow for late-stage diversification . The reaction conditions are carefully optimized to ensure safety and efficiency, especially when scaling up for industrial production .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

1150617-81-4

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

7-methyl-5-(2-methylpropyl)-3H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C10H14N4O/c1-6(2)4-8-9-10(15)11-5-12-14(9)7(3)13-8/h5-6H,4H2,1-3H3,(H,11,12,15)

InChI Key

NNDLNAQYNWDYDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1N=CNC2=O)CC(C)C

Origin of Product

United States

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